molecular formula C6H14ClNO2S B1446953 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride CAS No. 1798747-20-2

7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride

Cat. No.: B1446953
CAS No.: 1798747-20-2
M. Wt: 199.7 g/mol
InChI Key: PHWKJGSBRPVFMC-UHFFFAOYSA-N
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Description

7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride is a chemical compound with the molecular formula C6H13NO2SClH It is a derivative of thiazepane, a seven-membered heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methyl-1,4-thiazepane with an oxidizing agent to introduce the 1,1-dione functionality. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the hydrochloride salt with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride
  • 7-Methyl-1,4-thiazepane-1,1-dioxide

Uniqueness

7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

7-methyl-1,4-thiazepane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-6-2-3-7-4-5-10(6,8)9;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWKJGSBRPVFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCS1(=O)=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride
Reactant of Route 2
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride
Reactant of Route 3
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride
Reactant of Route 4
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride
Reactant of Route 5
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride
Reactant of Route 6
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride

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